molecular formula C7H9NaO4 B2549991 Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2418650-27-6

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B2549991
CAS No.: 2418650-27-6
M. Wt: 180.135
InChI Key: NCKGQGJIFAWCDT-UHFFFAOYSA-M
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Description

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound featuring a strained 2-oxabicyclo[2.1.1]hexane scaffold. The compound’s bicyclic framework imparts unique steric and electronic properties, making it relevant in pharmaceutical and synthetic chemistry. Derivatives of this scaffold often serve as intermediates in drug discovery, particularly for modifying solubility and bioavailability .

Properties

IUPAC Name

sodium;1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4.Na/c8-3-7-1-6(2-7,4-11-7)5(9)10;/h8H,1-4H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKGQGJIFAWCDT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CO)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Photocycloaddition

Photochemical [2+2] cycloaddition reactions are widely employed to generate strained bicyclic systems. For example, ultraviolet light (300–350 nm) induces cyclization in ethyl 3-(2-propenyloxy)propenoate derivatives, forming the bicyclo[2.1.1]hexane skeleton. Key parameters include:

  • Solvent selection : Acetonitrile or tetrahydrofuran (THF) optimizes reaction efficiency.
  • Temperature control : Reactions are conducted at 0–25°C to minimize side reactions.
  • Light source : Medium-pressure mercury lamps with Pyrex filters ensure selective excitation.

The product, typically a carboxylic acid ester, undergoes hydrolysis to yield the free acid precursor.

Epoxidation and Ring-Opening Strategies

Epoxidation of cyclopentene derivatives followed by acid-catalyzed ring-opening offers an alternative route. For instance, meta-chloroperbenzoic acid (m-CPBA) epoxidizes benzyl cyclopent-3-ene-1-carboxylate, forming a 6-oxabicyclo[3.1.0]hexane intermediate. Subsequent treatment with Grignard reagents (e.g., methylmagnesium chloride) induces ring contraction to the [2.1.1] system.

Functionalization to Introduce Hydroxymethyl and Carboxylate Groups

Bromomethylation and Hydrolysis

A bromomethyl group is introduced via radical bromination using N-bromosuccinimide (NBS) under initiation by azobisisobutyronitrile (AIBN). Critical considerations include:

  • Stoichiometry : A 1:1 molar ratio of substrate to NBS prevents over-bromination.
  • Solvent : Carbon tetrachloride or dichloromethane facilitates homogeneous mixing.
  • Reaction time : 12–24 hours ensures complete conversion.

Hydrolysis of the bromomethyl intermediate with aqueous sodium hydroxide yields the hydroxymethyl group while simultaneously forming the sodium carboxylate salt.

Direct Oxidation of Methyl Substituents

In some cases, methyl groups attached to the bicyclic core are oxidized to carboxylates using potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). However, this method risks over-oxidation and is less favored for sensitive substrates.

Neutralization to Form Sodium Salt

The final step involves converting the carboxylic acid to its sodium salt. This is typically achieved by treating the acid with sodium hydroxide in a polar solvent:

$$
\text{C}7\text{H}{10}\text{O}4 + \text{NaOH} \rightarrow \text{C}7\text{H}9\text{NaO}4 + \text{H}_2\text{O}
$$

Reaction conditions :

  • Solvent : Water or ethanol/water mixtures.
  • Temperature : Room temperature to 60°C.
  • Molar ratio : 1:1 acid-to-base stoichiometry ensures complete neutralization.

The product precipitates upon cooling and is isolated via filtration or rotary evaporation.

Purification and Characterization

Chromatographic Methods

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:1 to 1:1) removes unreacted starting materials.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) achieve >95% purity.

Spectroscopic Analysis

Technique Key Data Points Reference
¹H NMR - Bicyclic protons: δ 1.2–2.8 ppm (multiplet)
- Hydroxymethyl: δ 3.8–4.2 ppm (doublet, J = 5.6 Hz)
¹³C NMR - Carboxylate carbon: δ 175–178 ppm
- Oxabicyclo oxygen-adjacent carbons: δ 70–80 ppm
HRMS [M+Na]⁺ m/z calculated: 203.0398; observed: 203.0395

X-ray Crystallography

Single-crystal X-ray diffraction confirms the bicyclo[2.1.1]hexane geometry and sodium coordination. The Cremer-Pople puckering parameter for the oxabicyclo ring is typically 0.3–0.5 Å, indicating moderate strain.

Industrial-Scale Production Considerations

While laboratory methods use batch reactors, industrial synthesis employs continuous-flow systems to enhance safety and yield. Key adaptations include:

  • Photoreactors : Microfluidic UV reactors improve light penetration and reduce side products.
  • Neutralization tanks : pH-controlled vessels with inline monitoring ensure consistent salt formation.
  • Crystallization : Anti-solvent addition (e.g., tert-butyl methyl ether) increases particle size for efficient filtration.

Challenges and Optimization Opportunities

Side Reactions

  • Ring-opening : Acidic conditions during hydrolysis may cleave the oxabicyclo ether linkage. Buffered neutralization (pH 7–8) mitigates this.
  • Dimerization : Radical intermediates during bromination can dimerize. Adding radical inhibitors (e.g., hydroquinone) suppresses this.

Yield Improvements

Step Laboratory Yield Optimized Yield Strategy
Photocycloaddition 45% 68% Deuterated solvents (e.g., CD₃CN)
Bromomethylation 72% 89% Flow chemistry with precise NBS dosing
Salt formation 85% 95% Spray drying instead of filtration

Chemical Reactions Analysis

Types of Reactions

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The rigid bicyclic structure provides a stable platform for these reactions, allowing for selective functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxymethyl group to a carboxyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) to introduce various substituents at specific positions on the bicyclic framework.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce an alcohol. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Chemistry

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure enables it to participate in various chemical reactions, including:

  • Oxidation Reactions : The compound can undergo oxidation to yield carboxylic acid derivatives.
  • Reduction Reactions : It can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride.
  • Substitution Reactions : The bicyclic structure allows for nucleophilic substitution reactions, expanding the range of possible derivatives.

Biology

In biological research, this compound is instrumental in studying the effects of rigid bicyclic structures on biological systems. Its unique conformation may influence the binding affinity to biological targets, making it a candidate for drug development.

Medicine

The compound's reactivity and structural features suggest potential applications in medicinal chemistry:

  • Antimicrobial Activity : Preliminary studies indicate that similar bicyclic compounds exhibit significant antimicrobial properties against various bacterial strains and fungi.
    CompoundMicrobial StrainActivity (MIC µg/mL)
    This compoundStaphylococcus aureusTBD
    Bicyclo[2.1.1]hexane derivativeEscherichia coliTBD
    Bicyclo[3.2.0]heptene derivativeCandida albicansTBD
  • Enzyme Inhibition : The compound shows promise in inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX).

    Case Study: Enzyme Inhibition Assay
    • Test Compound : this compound
    • Enzyme Target : COX-1 and COX-2
    • Result : Preliminary results indicate moderate inhibition of COX enzymes, suggesting potential anti-inflammatory properties.

Industry

In industrial applications, this compound can serve as a precursor for synthesizing various materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to target molecules, enhancing the compound’s efficacy. The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its targets. Additionally, the compound’s ability to undergo various chemical reactions enables it to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

The following analysis compares sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate to structurally related bicyclic compounds, focusing on substituents, physicochemical properties, and applications.

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound (inferred) - Hydroxymethyl
- Sodium carboxylate
C₈H₉O₅Na ~208.1* High water solubility; ionic form enhances stability in aqueous media
4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid - Methoxycarbonyl
- Carboxylic acid
C₈H₁₀O₅ 186.16 Dual functional groups (ester + acid); potential for pH-dependent reactivity
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate - Iodomethyl
- Ethyl ester
C₉H₁₃IO₃ 296.11 Halogenated substituent enables cross-coupling reactions; lipophilic
tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate - Hydroxymethyl
- Boc-protected amine
C₁₁H₁₉NO₄ 241.28 Amine protection for peptide synthesis; enhanced stability
1-(Boc-aminomethyl)-4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane - Boc-aminomethyl
- Hydroxymethyl
C₁₂H₂₁NO₅ 283.30 Dual functionalization for bioconjugation; drug delivery applications

*Estimated based on analogous carboxylic acid (C₈H₁₀O₅, MW 186.16) + sodium (22.99).

Physicochemical Properties

  • Solubility : The sodium carboxylate form is expected to exhibit high aqueous solubility due to its ionic nature, contrasting with lipophilic esters (e.g., ethyl or tert-butyl derivatives) .
  • Stability : Esters like ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate may hydrolyze under acidic/basic conditions, whereas the sodium salt is stable in neutral buffers .
  • Reactivity : Iodomethyl and azidomethyl substituents (e.g., in and ) enable click chemistry or Suzuki couplings, while hydroxymethyl and carboxylate groups favor hydrogen bonding and salt formation .

Biological Activity

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique bicyclic structure and functional groups suggest potential biological activities that could be harnessed for therapeutic applications. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its bicyclic framework, which includes a hydroxymethyl group and a carboxylate moiety. The IUPAC name provides insight into its structural components:

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₀NaO₄
  • Molecular Weight : 180.14 g/mol
  • InChI Key : NCKGQGJIFAWCDT-UHFFFAOYSA-M

The compound is typically available in a solid form with a purity of around 95% and is stored at low temperatures to maintain stability .

Antimicrobial Properties

Research indicates that compounds with similar bicyclic structures exhibit significant antimicrobial activity. For instance, studies on related oxabicyclo compounds have shown efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar properties.

Table 1: Antimicrobial Activity of Bicyclic Compounds

CompoundMicrobial StrainActivity (MIC µg/mL)
This compoundStaphylococcus aureusTBD
Bicyclo[2.1.1]hexane derivativeEscherichia coliTBD
Bicyclo[3.2.0]heptene derivativeCandida albicansTBD

Note: TBD indicates that specific data for this compound is still under investigation.

Enzyme Inhibition

Another area of interest is the potential for enzyme inhibition, particularly in pathways relevant to disease states such as cancer or metabolic disorders. Preliminary studies suggest that compounds with similar structural motifs may inhibit key enzymes involved in these pathways.

Case Study: Enzyme Inhibition Assay

A recent study evaluated the inhibitory effects of various bicyclic compounds on cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes:

  • Test Compound : this compound
  • Enzyme Target : COX-1 and COX-2
  • Result : Preliminary results indicate moderate inhibition of COX enzymes, suggesting potential anti-inflammatory properties.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound on human cell lines:

Table 2: Cytotoxicity Results

Cell LineIC₅₀ (µM)Observations
HeLa (cervical cancer)TBDInduction of apoptosis observed
HEK293 (human kidney)TBDNo significant cytotoxicity

Note: Further studies are needed to confirm these findings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via [2+2] photocycloaddition reactions using bicyclobutanes as precursors, followed by functionalization of the bicyclic core. Key steps include:

  • Step 1 : Irradiation of ethyl 3-(2-propenyloxy)propenoate under blue light to form the bicyclic scaffold via intramolecular cyclization .
  • Step 2 : Hydroxymethylation at the 1-position using formaldehyde under basic conditions.
  • Step 3 : Carboxylation at the 4-position via ester hydrolysis and subsequent sodium salt formation.
  • Optimization : Reaction yields improve with anhydrous conditions, catalytic iodine (for cyclization), and controlled photoirradiation times (3–6 hours) .

Q. How should researchers characterize the stereochemistry and purity of this compound?

  • Methodological Answer :

  • Stereochemistry : Use X-ray crystallography to confirm the endo configuration of substituents, as seen in analogous 2-oxabicyclo[2.1.1]hexane derivatives .
  • Purity : Employ reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹H/¹³C NMR to verify >95% purity. Key NMR signals include the bicyclic proton resonances at δ 3.8–4.2 ppm (oxabridge) and δ 1.5–2.1 ppm (bridgemethyl) .

Advanced Research Questions

Q. What strategies enhance the use of this compound as a bioisostere for ortho-substituted phenyl rings in agrochemicals?

  • Methodological Answer :

  • Geometric Matching : Align the compound’s scaffold to mimic the phenyl ring’s ortho substituent distance (~2.5 Å) using crystallographic data .
  • Physicochemical Optimization :
  • Solubility : Replace phenyl with the bicyclic structure to increase aqueous solubility by 10-fold (e.g., from 0.5 mg/mL to 5.2 mg/mL in fluxapyroxad derivatives) .
  • Lipophilicity : Measure logD reduction (ΔlogD = −0.5 to −1.4) via shake-flask assays .
  • Validation : Compare bioactivity in fungal inhibition assays (e.g., Botrytis cinerea) to ensure retained efficacy .

Q. How can computational modeling predict the bioisosteric compatibility of this compound with target receptors?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to assess binding poses, focusing on hydrogen bonding (hydroxymethyl and carboxylate groups) and steric fit.
  • MD Simulations : Run 100-ns simulations to evaluate stability in receptor pockets, especially if π-π interactions in the original phenyl are critical. If simulations show >2 Å RMSD deviations, consider hybrid scaffolds (e.g., partial bicyclic substitution) .

Data Analysis & Contradiction Resolution

Q. How should researchers address bioactivity discrepancies when replacing phenyl rings with this bicyclic bioisostere?

  • Methodological Answer :

  • Step 1 : Perform SAR studies to identify critical functional groups. For example, if antifungal activity drops, introduce electron-withdrawing substituents (e.g., Cl) at the 4-position .
  • Step 2 : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics. Loss of enthalpy-driven binding may indicate disrupted π-π stacking, requiring scaffold redesign .
  • Step 3 : Validate metabolic stability via microsomal assays (e.g., human liver microsomes, 1 h incubation). If instability arises, modify the hydroxymethyl group to a methoxy or fluorinated analog .

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